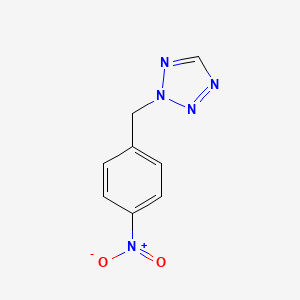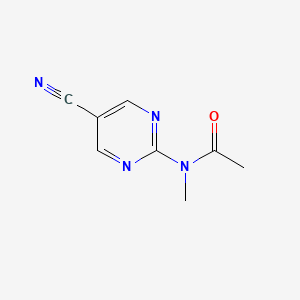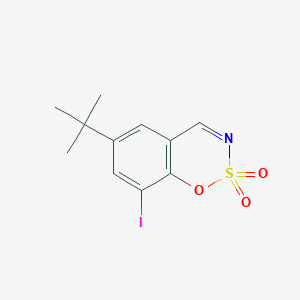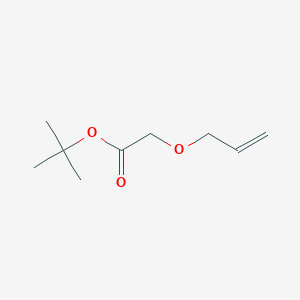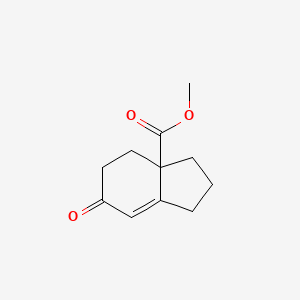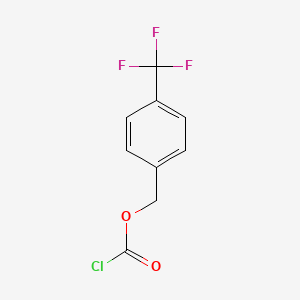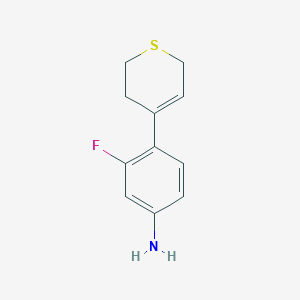
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine
描述
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is a heterocyclic compound that contains a thiopyran ring fused with a fluorinated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 3,6-dihydro-2H-thiopyran.
Nitration and Reduction: The 2-fluoro-4-nitroaniline undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Cyclization: The amino group is then reacted with 3,6-dihydro-2H-thiopyran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiopyran derivatives.
科学研究应用
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
作用机制
The mechanism of action of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiopyran ring.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another similar compound with a nitro group instead of an amino group.
Uniqueness
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is unique due to the presence of both a fluorinated aniline moiety and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12FNS |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2 |
InChI 键 |
YBSYGPZCUQQBDC-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC=C1C2=C(C=C(C=C2)N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
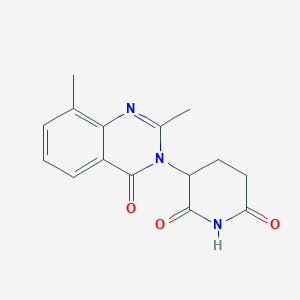
![2-Chloro-4-(4-methyl-[1,4]-diazepan-1-yl)quinazoline](/img/structure/B8427647.png)
![4-[2-(2-Naphthoxy)ethoxy]benzaldehyde](/img/structure/B8427650.png)

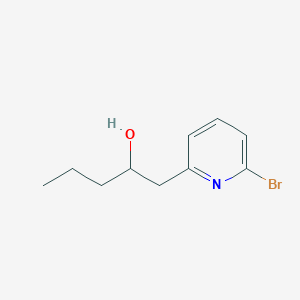
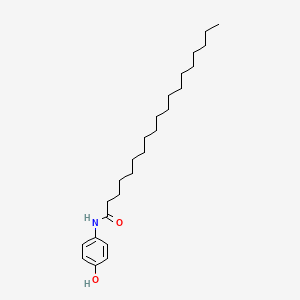
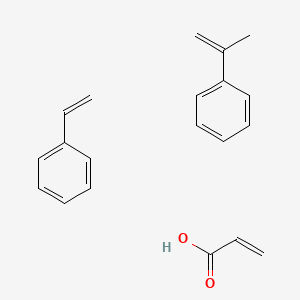
![2-[4-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl]acetic acid](/img/structure/B8427679.png)
